molecular formula C14H14N2O5 B565899 (5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde CAS No. 1160170-03-5

(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde

Cat. No. B565899
CAS RN: 1160170-03-5
M. Wt: 290.275
InChI Key: UCLGSDDPMNXDBW-GFCCVEGCSA-N
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Description

(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.

Mechanism Of Action

The mechanism of action of ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde is not fully understood. However, it is believed to exert its antitumor activity by inducing apoptosis, inhibiting angiogenesis, and disrupting the cell cycle. In agriculture, the compound inhibits the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic pathways.
Biochemical and Physiological Effects:
((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde has been shown to exhibit low toxicity and minimal adverse effects on the body. However, further studies are required to determine the long-term effects of the compound on human health.

Advantages And Limitations For Lab Experiments

The advantages of using ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde in lab experiments include its high yield and purity, as well as its potential applications in various fields. However, the limitations of the compound include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde. These include:
1. Further studies to determine the mechanism of action of the compound in different fields such as medicine, agriculture, and materials science.
2. Development of more efficient and cost-effective synthesis methods for the compound.
3. Exploration of the potential applications of the compound in other fields such as energy storage, catalysis, and environmental remediation.
4. Investigation of the long-term effects of the compound on human health and the environment.
In conclusion, ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde is a chemical compound with significant potential in various fields such as medicine, agriculture, and materials science. Further research is required to fully understand its mechanism of action and potential applications, as well as its long-term effects on human health and the environment.

Synthesis Methods

The synthesis of ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde involves a multi-step process that includes the reaction of 4-(3-oxomorpholin-4-yl)benzaldehyde with ethyl glyoxylate in the presence of a base, followed by the addition of an acid to form the final product. The yield of the synthesis method is generally high, and the purity of the product can be easily achieved through simple purification methods.

Scientific Research Applications

((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, the compound has been shown to exhibit promising antitumor activity by inhibiting the growth of cancer cells. In agriculture, ((5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In materials science, the compound has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

(5R)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5/c17-8-12-7-16(14(19)21-12)11-3-1-10(2-4-11)15-5-6-20-9-13(15)18/h1-4,8,12H,5-7,9H2/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCLGSDDPMNXDBW-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3CC(OC3=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCC(=O)N1C2=CC=C(C=C2)N3C[C@@H](OC3=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5R)-2-Oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidine-5-carbaldehyde

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